molecular formula C10H7F3O3 B1335825 2-[4-(Trifluoromethoxy)phenyl]propanedial CAS No. 493036-48-9

2-[4-(Trifluoromethoxy)phenyl]propanedial

Cat. No. B1335825
M. Wt: 232.16 g/mol
InChI Key: XPCIZTVZSLNGCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves multiple steps and the use of specific catalysts to achieve the desired molecular architecture. For instance, the synthesis of a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was achieved by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . Similarly, the synthesis of polyimides using a diamine-containing oxyethylene unit, 2,2-bis[4-[2-(4-aminophenoxy)ethoxy]phenyl]propane (BAEPP), involved nucleophilic displacement and catalytic reduction . These methods demonstrate the complexity and precision required in synthesizing fluorinated compounds with specific functional groups.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using various spectroscopic methods. For example, the structure of a disiloxane bearing two 2-(phenylazo)phenyl groups was elucidated using 1H-, 13C-, 19F-, and 29Si-NMR spectroscopy and X-ray crystallographic analysis, revealing pentacoordinate silicon atoms with Si≡N interactions . In another study, structural and conformational analyses of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives were performed using FT-IR, NMR, Raman, x-ray, and MS spectroscopy, supported by ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite diverse, depending on their functional groups and molecular structure. For instance, photoirradiation of E,E-1,1,3,3-tetrafluoro-1,3-bis[2-(phenylazo)phenyl]-1,3-disiloxane (E,E-2) led to isomerization of the azo group and formation of the corresponding Z-1 in a short time, demonstrating the photosensitivity of the azo group . The study of the conformational landscape of the hydrogen-bonded complex between 1-phenyl-2,2,2-trilfuoroethanol and 1,4-dioxane showed that the O-H···O hydrogen bond and dispersion interactions play significant roles in the intermolecular interaction and conformational distribution .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms. The fluorinated polyimides synthesized from 9FTPBA displayed good solubility in polar organic solvents and excellent thermal stability, with glass transition temperatures of 223–225 °C and temperatures at 5% weight loss of 535–568 °C in nitrogen . The polyimides derived from BAEPP also showed good mechanical properties and thermal stability, with glass transition temperatures between 252 and 314°C . These properties make fluorinated compounds particularly useful in applications requiring high thermal stability and chemical resistance.

Scientific Research Applications

Application 1: Electrochromic Devices

  • Specific Scientific Field : Materials Science and Engineering .
  • Summary of the Application : “2-[4-(Trifluoromethoxy)phenyl]propanedial” is used in the synthesis of polymers that serve as promising anodic materials for electrochromic devices . These devices can change their color when exposed to electric voltage, making them useful for applications like smart windows, auto-dimming mirrors, and energy storage devices .
  • Methods of Application or Experimental Procedures : The polymers were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .
  • Results or Outcomes : The polymers display various colors at different voltages . For example, the PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P (TTPP- co -DTC), and P (TTPP- co -DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .

Application 2: Agrochemical and Pharmaceutical Industries

  • Specific Scientific Field : Agrochemical and Pharmaceutical Industries .
  • Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “2-[4-(Trifluoromethoxy)phenyl]propanedial”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures : The synthesis of TFMP derivatives involves a number of cyclocondensation reactions . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 3: Synthesis of Trifluoromethyl Alkyl Ethers

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “2-[4-(Trifluoromethoxy)phenyl]propanedial” can be used in the synthesis of trifluoromethyl alkyl ethers . These ethers are used in a variety of applications, including as solvents, chemical intermediates, and in pharmaceuticals .
  • Results or Outcomes : The procedure is attractive due to its applicability to a wide range of aliphatic alcohols .

Safety And Hazards

The safety and hazards associated with “2-[4-(Trifluoromethoxy)phenyl]propanedial” are not directly available. It’s important to handle all chemical compounds with care and follow appropriate safety protocols.


Future Directions

The future directions for “2-[4-(Trifluoromethoxy)phenyl]propanedial” are not directly available. However, compounds with a trifluoromethoxy group have shown promise in various applications, such as in the development of high-efficiency electrochromic polymers6.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-9-3-1-7(2-4-9)8(5-14)6-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCIZTVZSLNGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392196
Record name 2-[4-(trifluoromethoxy)phenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethoxy)phenyl]propanedial

CAS RN

493036-48-9
Record name 2-[4-(Trifluoromethoxy)phenyl]propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493036-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(trifluoromethoxy)phenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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